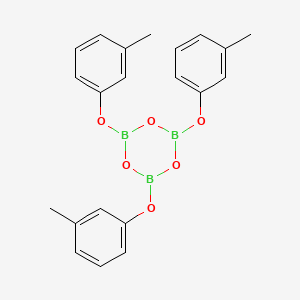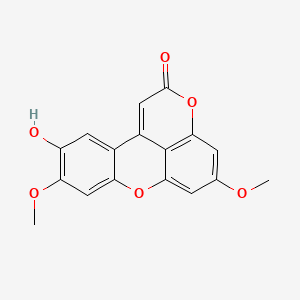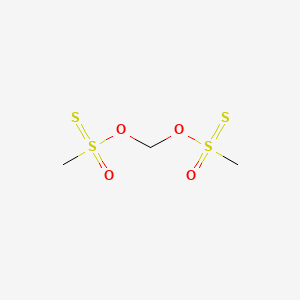
O,O'-Methylene dimethanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O’-Methylene dimethanesulfonothioate is a chemical compound with the molecular formula C3H8O4S4. It is known for its unique structure, which includes two methanesulfonothioate groups connected by a methylene bridge. This compound is used in various scientific research applications due to its reactivity and ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-Methylene dimethanesulfonothioate typically involves the reaction of methanesulfonothioic acid with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of O,O’-Methylene dimethanesulfonothioate involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
O,O’-Methylene dimethanesulfonothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The methanesulfonothioate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or an acid catalyst, depending on the nature of the substituent.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted methanesulfonothioates.
Aplicaciones Científicas De Investigación
O,O’-Methylene dimethanesulfonothioate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.
Biology: The compound is used to study the effects of sulfonothioate groups on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is being conducted on the potential therapeutic applications of O,O’-Methylene dimethanesulfonothioate, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of O,O’-Methylene dimethanesulfonothioate involves its ability to form stable complexes with various molecular targets. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can result in the inhibition of enzyme activity and the modification of protein function. The molecular pathways involved in these processes are still being studied, but it is known that the compound can affect redox regulation and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- S-Methyl methanethiosulfonate
- S,S’-Methylene dimethanesulfonothioate
Uniqueness
O,O’-Methylene dimethanesulfonothioate is unique due to its ability to form stable complexes with thiol groups, which makes it a valuable tool in studying protein function and enzyme activity. Its structure allows for specific interactions that are not possible with other similar compounds, making it a versatile reagent in various scientific research applications.
Propiedades
Fórmula molecular |
C3H8O4S4 |
|---|---|
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
methyl-(methylsulfonothioyloxymethoxy)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C3H8O4S4/c1-10(4,8)6-3-7-11(2,5)9/h3H2,1-2H3 |
Clave InChI |
UAENLQQCHKCYJH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)OCOS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13358133.png)
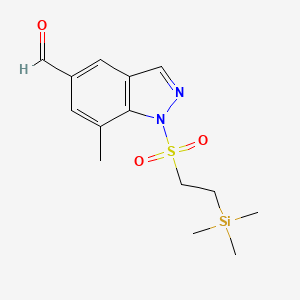

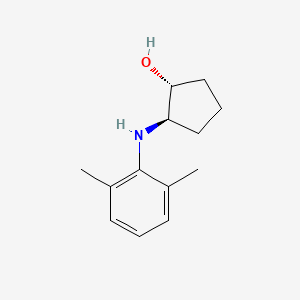
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358147.png)
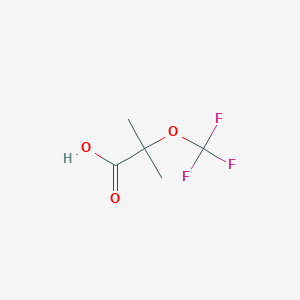
![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
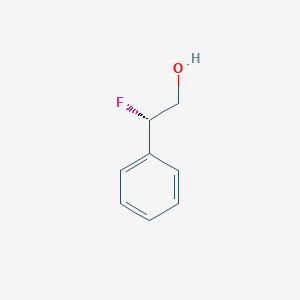
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
